Comprehensive Technical Profiling of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Comprehensive Technical Profiling of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006952-38-0) is a prime example of a versatile, multi-handle intermediate[1][2]. Featuring a pyrazole core substituted with a highly reactive carboxylic acid and a uniquely decorated phenyl ring, this compound offers researchers multiple vectors for late-stage functionalization.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol designed for high-yield isolation in research settings.
Structural and Physicochemical Profiling
Molecular Architecture
The molecule is composed of three distinct functional zones, each dictating its chemical behavior and downstream utility:
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Pyrazole-4-carboxylic acid core: The pyrazole ring provides a rigid, planar geometry. The carboxylic acid at the C4 position is a highly predictable handle for amide coupling, crucial for synthesizing kinase inhibitors or receptor antagonists.
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Ortho-Nitro Group: The nitro group at the 2-position of the phenyl ring exerts strong electron-withdrawing effects, influencing the electronic distribution of the pyrazole ring. Crucially, it serves as a masked amine; post-coupling, it can be reduced to an aniline for the synthesis of fused tricyclic systems (e.g., benzimidazoles).
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Para-Chloro Substituent: The inclusion of a halogen at the 4-position enhances the lipophilicity (LogP) of the molecule, a common strategy in medicinal chemistry to improve membrane permeability and metabolic stability against cytochrome P450 oxidation.
Quantitative Physicochemical Data
To facilitate experimental design, the core quantitative properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
| CAS Registry Number | 1006952-38-0[1] |
| Molecular Formula | C10H6ClN3O4[2] |
| Molecular Weight | 267.63 g/mol [2] |
| Predicted pKa | ~4.0 - 4.5 (Carboxylic acid proton)[3] |
| Aqueous Solubility | Insoluble at pH < 5; Soluble at pH > 7 (as a carboxylate salt) |
| Organic Solubility | Highly soluble in DMSO, DMF; Moderately soluble in THF, MeOH |
Chemical Reactivity and Synthetic Workflow
Mechanistic Rationale
The most efficient and scalable route to synthesize 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is via a Nucleophilic Aromatic Substitution (SNAr) followed by Alkaline Ester Hydrolysis .
The SNAr reaction relies on the activation of a halogenated benzene ring. In this workflow, 4-chloro-1-fluoro-2-nitrobenzene is utilized. The ortho-nitro group strongly withdraws electron density via resonance, stabilizing the intermediate Meisenheimer complex and highly activating the adjacent C-F bond. Fluoride acts as an optimal leaving group due to its electronegativity, allowing the pyrazole nitrogen to attack efficiently.
Synthetic Workflow Visualization
Synthetic workflow and downstream functionalization of the target pyrazole-4-carboxylic acid.
Step-by-Step Experimental Protocol
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedure integrates built-in quality control checkpoints to ensure experimental integrity.
Step 1: SNAr Coupling
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Charge the Reactor: To a round-bottom flask, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq) and 4-chloro-1-fluoro-2-nitrobenzene (1.05 eq).
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Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.2 M). Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq).
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Causality: K2CO3 is selected as a mild, insoluble base that deprotonates the pyrazole to form a highly nucleophilic nitrogen anion without inducing unwanted side reactions (such as ester hydrolysis) at this stage.
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Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.
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Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The self-validating metric is the complete consumption of the fluorobenzene starting material and the appearance of a highly UV-active spot at a lower Rf.
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Workup: Quench with ice water to precipitate the intermediate. Filter, wash with water, and dry to yield ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
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Solvent System: Dissolve the intermediate from Step 1 in a 3:1 mixture of THF and water.
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Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq) and stir at room temperature for 12 hours.
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Causality: LiOH is utilized over NaOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbon center, while maintaining excellent solubility in the biphasic THF/water system.
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Validation Checkpoint: LC-MS analysis of the crude mixture should show the disappearance of the [M+H]+ peak for the ester and the dominant presence of the carboxylate mass.
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Isolation via Acidification: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0 °C and slowly acidify with 1N HCl to pH ~3.
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Causality: Dropping the pH below the pKa of the pyrazole-4-carboxylic acid (~4.0-4.5) forces the compound into its unionized state[3]. Because the unionized rigid aromatic system disrupts hydrogen bonding with water, it rapidly crashes out of solution.
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Final Collection: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford the pure 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid [4].
Pharmacological Context and Downstream Utility
The true value of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid lies in its downstream applications in library synthesis and lead optimization.
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Amide Coupling (Peptidomimetics & Kinase Inhibitors): The free carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides with various primary and secondary amines. The resulting pyrazole-4-carboxamides are privileged structures in medicinal chemistry, frequently exhibiting potent binding to the ATP pockets of kinases.
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Nitro Reduction Pathways: Following amide coupling, the ortho-nitro group can be selectively reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H2 ) or chemical reduction (e.g., Iron/NH4Cl). This newly formed aniline can undergo intramolecular cyclization with the adjacent pyrazole nitrogen or the newly formed amide to yield complex, proprietary fused-ring systems (such as pyrazolo-benzimidazoles) which are highly sought after in novel IP generation.
References
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NextSDS. 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
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AA Blocks. Product Index - AA Blocks: 1006952-38-0. Retrieved from [Link]
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ChemDad. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYL& Three ... (pKa Reference Data). Retrieved from [Link]
